molecular formula C10H6Cl2N2O B331181 (2,4-dichlorophenyl)(1H-pyrazol-1-yl)methanone

(2,4-dichlorophenyl)(1H-pyrazol-1-yl)methanone

Cat. No.: B331181
M. Wt: 241.07 g/mol
InChI Key: RCDMQXMXRUPREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorobenzoyl)-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-dichlorophenyl)(1H-pyrazol-1-yl)methanone typically involves the acylation of pyrazole with 2,4-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorobenzoyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,4-Dichlorobenzoyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-dichlorophenyl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dichlorobenzoyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both the pyrazole ring and the 2,4-dichlorobenzoyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

(2,4-dichlorophenyl)-pyrazol-1-ylmethanone

InChI

InChI=1S/C10H6Cl2N2O/c11-7-2-3-8(9(12)6-7)10(15)14-5-1-4-13-14/h1-6H

InChI Key

RCDMQXMXRUPREK-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CN(N=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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